molecular formula C23H28N4O2 B303734 2-Amino-7,7-dimethyl-4-(2-methylphenyl)-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-7,7-dimethyl-4-(2-methylphenyl)-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No. B303734
M. Wt: 392.5 g/mol
InChI Key: KJIIIRNHHBUEPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-7,7-dimethyl-4-(2-methylphenyl)-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as DMQX, is a chemical compound that has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders. DMQX is a non-competitive antagonist of the AMPA receptor, a type of ionotropic glutamate receptor that is widely distributed throughout the central nervous system.

Mechanism of Action

2-Amino-7,7-dimethyl-4-(2-methylphenyl)-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile acts as a non-competitive antagonist of the AMPA receptor, which is involved in the regulation of synaptic transmission in the central nervous system. By blocking the AMPA receptor, 2-Amino-7,7-dimethyl-4-(2-methylphenyl)-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile reduces the excitability of neurons and inhibits the spread of epileptiform activity in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Amino-7,7-dimethyl-4-(2-methylphenyl)-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile have been extensively studied in animal models. 2-Amino-7,7-dimethyl-4-(2-methylphenyl)-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to reduce the severity and frequency of seizures in animal models of epilepsy. It has also been shown to have potential applications in the treatment of chronic pain and depression.

Advantages and Limitations for Lab Experiments

2-Amino-7,7-dimethyl-4-(2-methylphenyl)-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has several advantages as a research tool, including its ability to selectively block the AMPA receptor and its potential therapeutic applications in the treatment of neurological disorders. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for careful dosing and monitoring.

Future Directions

There are several potential future directions for research on 2-Amino-7,7-dimethyl-4-(2-methylphenyl)-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, including further studies of its mechanism of action and its potential therapeutic applications in the treatment of neurological disorders. Additional research is also needed to better understand the potential limitations and risks associated with the use of 2-Amino-7,7-dimethyl-4-(2-methylphenyl)-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in clinical settings.

Synthesis Methods

The synthesis of 2-Amino-7,7-dimethyl-4-(2-methylphenyl)-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves a multi-step process that has been described in detail in the scientific literature. The first step involves the reaction of 2-methylphenylacetonitrile with morpholine to form the corresponding imine. This is followed by the addition of dimethylamine and subsequent reduction with sodium borohydride to form the corresponding amine. The final step involves the reaction of the amine with a quinoline derivative to form 2-Amino-7,7-dimethyl-4-(2-methylphenyl)-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile.

Scientific Research Applications

2-Amino-7,7-dimethyl-4-(2-methylphenyl)-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders, particularly epilepsy. Its ability to selectively block the AMPA receptor has been shown to reduce the severity and frequency of seizures in animal models. 2-Amino-7,7-dimethyl-4-(2-methylphenyl)-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has also been shown to have potential applications in the treatment of chronic pain and depression.

properties

Product Name

2-Amino-7,7-dimethyl-4-(2-methylphenyl)-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Molecular Formula

C23H28N4O2

Molecular Weight

392.5 g/mol

IUPAC Name

2-amino-7,7-dimethyl-4-(2-methylphenyl)-1-morpholin-4-yl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C23H28N4O2/c1-15-6-4-5-7-16(15)20-17(14-24)22(25)27(26-8-10-29-11-9-26)18-12-23(2,3)13-19(28)21(18)20/h4-7,20H,8-13,25H2,1-3H3

InChI Key

KJIIIRNHHBUEPE-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)N4CCOCC4)N)C#N

Canonical SMILES

CC1=CC=CC=C1C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)N4CCOCC4)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.